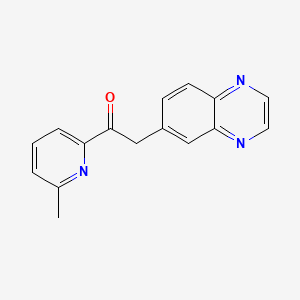

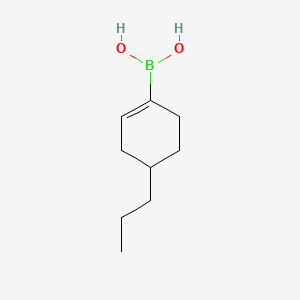

4-Propylcyclohex-1-enylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

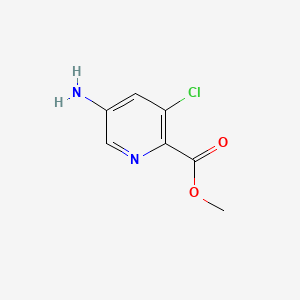

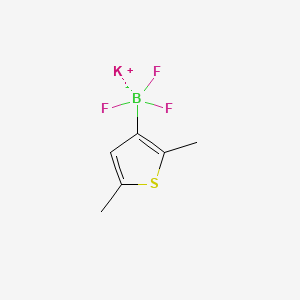

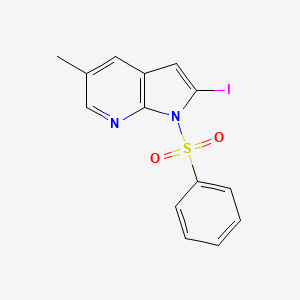

4-Propylcyclohex-1-enylboronic acid is a chemical compound with the CAS Number: 1256346-34-5 . It has a molecular weight of 168.04 and its IUPAC name is 4-propyl-1-cyclohexen-1-ylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is stored in a freezer .Applications De Recherche Scientifique

Catalysis in Chemical Reactions

4-Propylcyclohex-1-enylboronic acid plays a significant role in catalysis, particularly in the asymmetric 1,4-addition reactions. A study by Kuriyama and Tomioka (2001) demonstrated its use in catalyzing the addition of arylboronic acids to cycloalkenones. This process efficiently produces 3-arylcycloalkanones with high enantioselectivity and yield, using an amidomonophosphine-rhodium(I) catalyst (Kuriyama & Tomioka, 2001).

Synthesis of Medicinal Compounds

While avoiding specific drug uses and dosages, it's noteworthy that this compound is integral in synthesizing various medicinal compounds. For instance, the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, potentially useful for new drug designs, involves this compound (Lecinska et al., 2010).

Development of Catalytic Methods

This compound is also pivotal in developing new catalytic methods. A study by Ishihara and Lu (2016) highlights its use in cooperative catalysis for dehydrative condensation between carboxylic acids and amines. This method is practical for synthesizing complex molecules like sitagliptin, a drug candidate (Ishihara & Lu, 2016).

Applications in Organic Synthesis

Its applications extend to various areas of organic synthesis. For example, the synthesis of 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid, as described by Hong (2004), is an important process in producing specific carbocyclic compounds (Hong, 2004).

Role in Aqueous Asymmetric Addition

Feng et al. (2008) explored the use of this compound in aqueous asymmetric 1,4-addition of alpha, beta-unsaturated carbonyl compounds. This method, performed in water at room temperature, is notable for its high enantioselectivity and yield, particularly with cyclic and linear substrates (Feng et al., 2008).

Propriétés

IUPAC Name |

(4-propylcyclohexen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHAAOSCMLXKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)CCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681669 |

Source

|

| Record name | (4-Propylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-34-5 |

Source

|

| Record name | (4-Propylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![2,2'-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B572514.png)

![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)

![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)